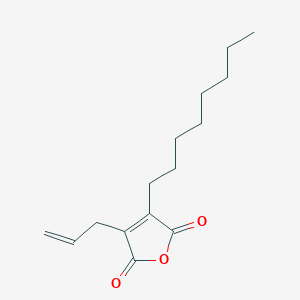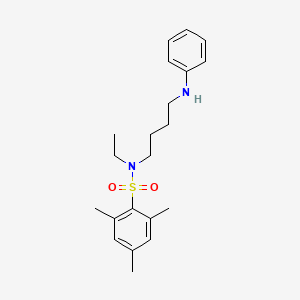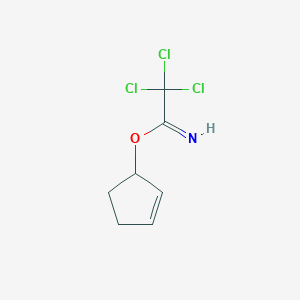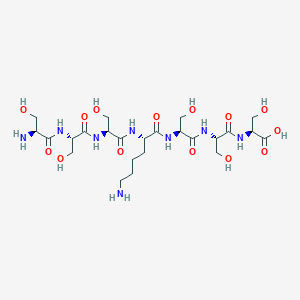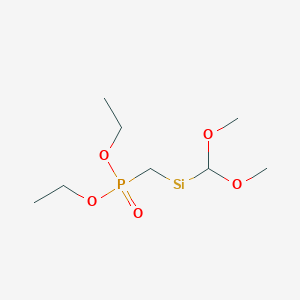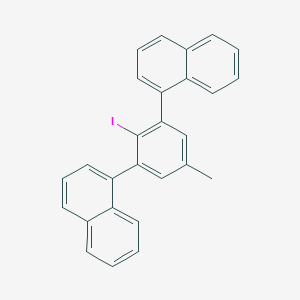
1,1'-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a central phenylene ring substituted with an iodine atom and a methyl group, flanked by two naphthalene units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-methylbenzene and naphthalene.
Coupling Reaction: The key step involves a coupling reaction between 2-iodo-5-methylbenzene and naphthalene. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene) at elevated temperatures (e.g., 80-100°C).
Industrial Production Methods
Industrial production of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can introduce new functional groups.
科学研究应用
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes and imaging agents for biological studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene depends on its specific application
Binding to Receptors: The compound can bind to specific receptors or enzymes, modulating their activity.
Electron Transfer: In electronic applications, the compound can participate in electron transfer processes, influencing the performance of devices.
Fluorescence: In biological imaging, the compound can exhibit fluorescence, allowing for visualization of cellular structures.
相似化合物的比较
Similar Compounds
- 1,1’-(2-Bromo-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Chloro-5-methyl-1,3-phenylene)dinaphthalene
- 1,1’-(2-Fluoro-5-methyl-1,3-phenylene)dinaphthalene
Uniqueness
1,1’-(2-Iodo-5-methyl-1,3-phenylene)dinaphthalene is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its bromine, chlorine, and fluorine analogs
属性
CAS 编号 |
824395-62-2 |
|---|---|
分子式 |
C27H19I |
分子量 |
470.3 g/mol |
IUPAC 名称 |
1-(2-iodo-5-methyl-3-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C27H19I/c1-18-16-25(23-14-6-10-19-8-2-4-12-21(19)23)27(28)26(17-18)24-15-7-11-20-9-3-5-13-22(20)24/h2-17H,1H3 |
InChI 键 |
AGWAKPIENQYUEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)I)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Benzylamino)ethyl]amino}-2-methylpropan-1-ol](/img/structure/B14214881.png)
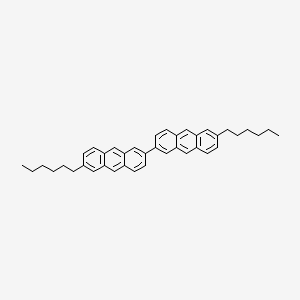
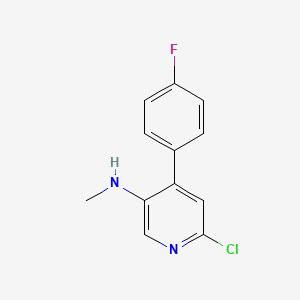
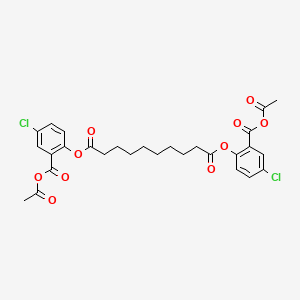

![[(Cholestan-3-yl)oxy]methanol](/img/structure/B14214910.png)

![2-[E-2-(4-Diethylaminomethyl-phenyl)-vinyl]-benzoic acid](/img/structure/B14214926.png)
![2H-Azepin-2-one, 1-[1-(2-bromo-5-fluorophenyl)ethenyl]hexahydro-](/img/structure/B14214938.png)
